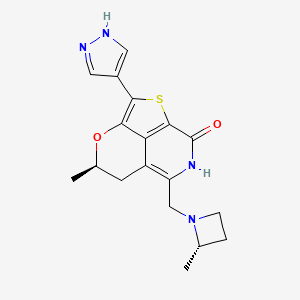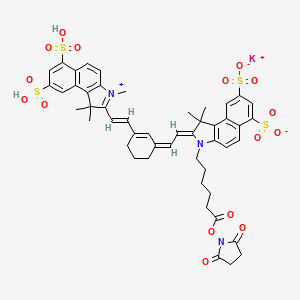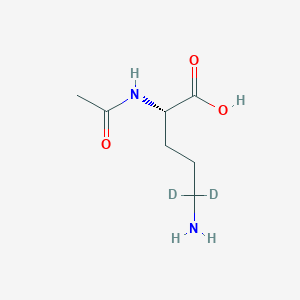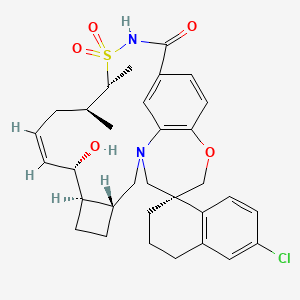
Mcl-1 inhibitor 9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mcl-1 inhibitor 9 is a potent small molecule inhibitor targeting myeloid cell leukemia 1 (Mcl-1), a member of the B-cell lymphoma 2 (Bcl-2) family of proteins. Mcl-1 plays a crucial role in promoting cell survival by preventing apoptosis, particularly in cancer cells. Overexpression of Mcl-1 is associated with tumorigenesis, poor prognosis, and resistance to anticancer therapies . This compound selectively binds to Mcl-1, freeing pro-apoptotic proteins BAX and BAK, which initiates apoptosis .
Vorbereitungsmethoden
The synthesis of Mcl-1 inhibitor 9 involves a series of chemical reactions, typically starting with the preparation of key intermediates. The synthetic route often includes steps such as nucleophilic substitution, cyclization, and functional group modifications. Reaction conditions may involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to enhance efficiency, reduce production costs, and ensure consistent quality of the final product .
Analyse Chemischer Reaktionen
Mcl-1 inhibitor 9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings. Major products formed from these reactions include various derivatives of this compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Mcl-1 inhibitor 9 has a wide range of scientific research applications, including:
Wirkmechanismus
Mcl-1 inhibitor 9 exerts its effects by selectively binding to the Mcl-1 protein, thereby disrupting its interaction with pro-apoptotic proteins BAX and BAK. This binding frees BAX and BAK, which then oligomerize and permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade. This cascade ultimately results in apoptosis, effectively inducing cell death in cancer cells that overexpress Mcl-1 .
Vergleich Mit ähnlichen Verbindungen
Mcl-1 inhibitor 9 is unique in its high selectivity and potency for Mcl-1 compared to other similar compounds. Some similar compounds include:
Venetoclax: A selective Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
Navitoclax: A dual Bcl-2/Bcl-xL inhibitor with broader activity but higher toxicity.
AZD5991: Another Mcl-1 inhibitor with promising preclinical activity in hematologic malignancies
This compound stands out due to its specific targeting of Mcl-1, which minimizes off-target effects and enhances its therapeutic potential in cancers with high Mcl-1 expression .
Eigenschaften
Molekularformel |
C32H39ClN2O5S |
|---|---|
Molekulargewicht |
599.2 g/mol |
IUPAC-Name |
(3'R,4S,6'R,7'S,8'Z,11'S,12'R)-7-chloro-7'-hydroxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one |
InChI |
InChI=1S/C32H39ClN2O5S/c1-20-5-3-7-29(36)26-11-8-24(26)17-35-18-32(14-4-6-22-15-25(33)10-12-27(22)32)19-40-30-13-9-23(16-28(30)35)31(37)34-41(38,39)21(20)2/h3,7,9-10,12-13,15-16,20-21,24,26,29,36H,4-6,8,11,14,17-19H2,1-2H3,(H,34,37)/b7-3-/t20-,21+,24-,26+,29-,32-/m0/s1 |
InChI-Schlüssel |
VRSBISSEYLZZBN-DNZFJNTLSA-N |
Isomerische SMILES |
C[C@H]1C/C=C\[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)[C@@H]1C)O |
Kanonische SMILES |
CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


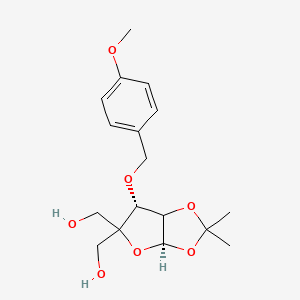
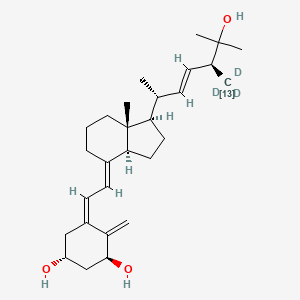
![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)
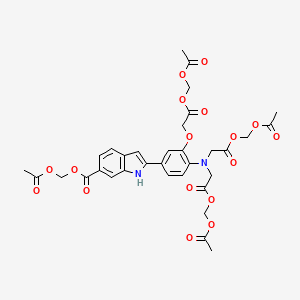
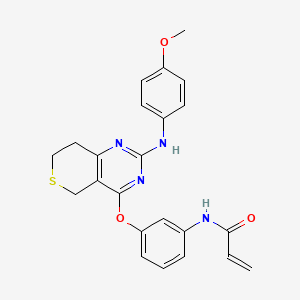
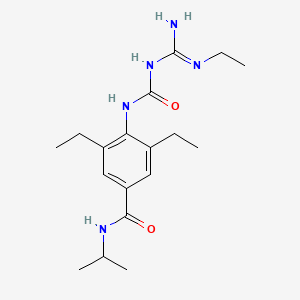
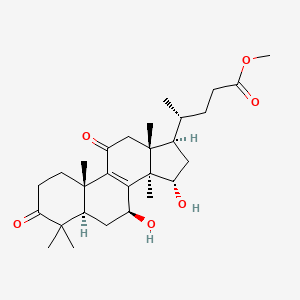
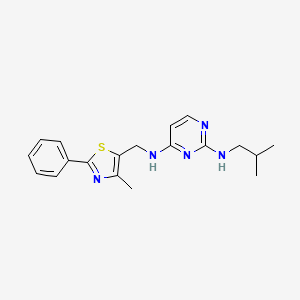
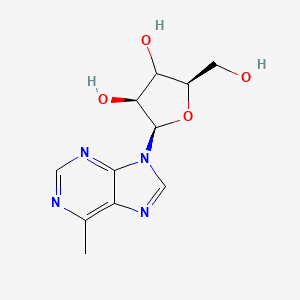
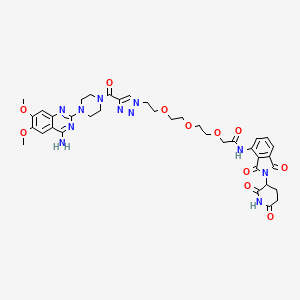
![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)
